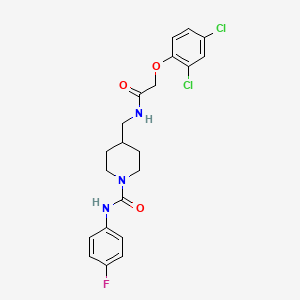

4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

The compound 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 2,4-dichlorophenoxyacetamido methyl substituent at the 4-position of the piperidine ring and a 4-fluorophenyl group attached to the carboxamide nitrogen. Its molecular formula is C22H22Cl2FN3O4, with a calculated molecular weight of ~486.36 g/mol.

Properties

IUPAC Name |

4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN3O3/c22-15-1-6-19(18(23)11-15)30-13-20(28)25-12-14-7-9-27(10-8-14)21(29)26-17-4-2-16(24)3-5-17/h1-6,11,14H,7-10,12-13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUTZFBLVKIJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperidine ring, an acetamido group, and a dichlorophenoxy moiety, which have been linked to various biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy in different biological models, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide

- Molecular Formula : C21H22Cl2FN3O3

- Molecular Weight : 454.32 g/mol

- Purity : Typically around 95% in research applications.

The compound's biological activity is largely attributed to its interaction with various molecular targets. The dichlorophenoxy group is known for its role in herbicides and has been shown to influence cellular pathways related to growth and apoptosis. Additionally, the piperidine structure contributes to its binding affinity for specific receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.

- Receptor Modulation : It interacts with NMDA receptors, influencing neurotransmitter release and potentially providing neuroprotective effects.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.84 ± 0.54 | Induces G2/M phase arrest and apoptosis |

| HT-29 (Colon Cancer) | 1.7 | Inhibits MMP-2 and MMP-9, reducing cell migration |

| OVCAR-4 (Ovarian Cancer) | 3.4 - 1.1 | Reduces VEGF levels by inhibiting STAT3 |

These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer types through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

In models of neurodegeneration, particularly those induced by NMDA receptor overactivation, the compound has demonstrated protective effects by reducing neuronal damage. This is likely due to its ability to modulate excitotoxicity pathways.

Case Studies

-

Study on Mitochondrial Function :

A recent study investigated the effects of related compounds on rat liver mitochondria, revealing that exposure to similar phenoxyacetic acid derivatives impacted mitochondrial membrane integrity and ATP synthesis without inducing oxidative stress. This study highlights the potential for compounds like 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide to influence energy metabolism in cells . -

Docking Studies :

Molecular docking studies have indicated that the phenoxy group forms critical interactions with target proteins involved in cancer progression, further supporting its role as a potent inhibitor of tumor growth .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may exhibit anticonvulsant properties. Studies have shown that derivatives of piperidine structures can effectively modulate neurotransmitter systems, potentially providing relief in conditions such as epilepsy and neuropathic pain .

Pain Management

The compound's structure suggests its potential as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial for managing chronic pain syndromes, particularly neuropathic pain, which often proves resistant to conventional treatments . Clinical studies are necessary to validate these effects in human subjects.

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. The presence of the dichlorophenoxy group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival . Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Study 1: Anticonvulsant Activity

A study synthesized various quinazolinone derivatives, including compounds structurally related to 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide. Results indicated significant anticonvulsant activity in certain derivatives, highlighting the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Pain Relief Mechanisms

Research focusing on piperidine derivatives has demonstrated their effectiveness as analgesics through dual inhibition of serotonin and norepinephrine reuptake. This mechanism is particularly beneficial in treating neuropathic pain conditions, supporting further investigation into the specific roles of compounds like 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide in pain management strategies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related piperidine-carboxamide derivatives reveals key differences in substituents, molecular weight, hydrogen-bonding capacity, and lipophilicity (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogenation Effects: The target compound’s 2,4-dichlorophenoxy and 4-fluorophenyl groups enhance lipophilicity compared to mono-halogenated analogs like A939572 ().

Hydrogen-Bonding Capacity : The pyrimidine-containing compound () has the highest HBA count (7) due to its heteroaromatic ring, which may improve solubility but reduce membrane permeability compared to the target compound .

Molecular Weight : The target compound’s higher molecular weight (~486 g/mol) suggests reduced bioavailability compared to smaller analogs like ’s compound (252.74 g/mol) .

Chemoinformatic Similarity

Using Tanimoto coefficients (), the target compound shares moderate structural similarity with A939572 () due to their shared piperidine-carboxamide core and chlorinated phenoxy groups. However, differences in substituent complexity (e.g., trifluoromethylpyrimidine in ) result in lower similarity scores .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide?

Answer:

The synthesis involves multi-step reactions, including amide coupling and piperidine functionalization. Key steps include:

- Amide bond formation : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base in solvents like DMF (dimethylformamide) to activate carboxyl groups .

- Temperature control : Maintain reactions at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) improves purity. Yield optimization may require iterative adjustments to stoichiometry and solvent polarity .

Advanced: How can structural analogs resolve contradictions in reported biological activity data?

Answer:

Comparative structure-activity relationship (SAR) studies are critical. For example:

- Core modifications : Replace the piperidine ring with pyrrolidine (as in ) to assess impact on target binding.

- Substituent effects : Compare dichlorophenoxy vs. difluorophenyl groups ( vs. 8) to determine halogen-dependent activity trends.

- Bioisosteric replacements : Substitute the acetamido-methyl group with sulfonamide () to evaluate pharmacokinetic differences.

Use NMR and X-ray crystallography to correlate structural flexibility with activity .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

- NMR spectroscopy : Confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Advanced: What computational methods predict binding affinity for kinase targets?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., MAPK or PI3K). Focus on hydrogen bonding with the fluorophenyl group and steric fit of the dichlorophenoxy moiety .

- MD simulations : Assess stability of piperidine-carboxamide conformations in aqueous environments (GROMACS/AMBER) .

- Quantum mechanical calculations : Evaluate electron distribution at the acetamido-methyl group to predict electrophilic reactivity .

Basic: How to design assays for evaluating antibacterial activity?

Answer:

- Target selection : Prioritize Gram-negative pathogens (e.g., Pseudomonas aeruginosa T3SS inhibition) based on phenoxyacetamide activity .

- MIC assays : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to ensure selectivity .

Advanced: What experimental frameworks address low solubility in pharmacokinetic studies?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) at the piperidine nitrogen .

- Nanoparticle encapsulation : Employ PLGA (poly(lactic-co-glycolic acid)) carriers for sustained release .

Validate via HPLC-UV to monitor dissolution profiles .

Basic: What are the compound’s stability profiles under varying pH conditions?

Answer:

- Acidic conditions (pH 1–3) : Hydrolysis of the carboxamide group may occur, monitored via TLC or HPLC .

- Neutral/basic conditions (pH 7–9) : Stable in buffered solutions (e.g., PBS) for ≥24 hours .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenoxy group .

Advanced: How to elucidate metabolic pathways using in vitro models?

Answer:

- Liver microsome assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .

- Reactive intermediate trapping : Use glutathione (GSH) to identify electrophilic metabolites from dichlorophenoxy cleavage .

- Computational prediction : ADMET Predictor or MetaSite software to simulate Phase I/II metabolism .

Basic: What chromatographic methods separate enantiomers or diastereomers?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase .

- SFC (Supercritical Fluid Chromatography) : CO₂/ethanol gradients for high-resolution separation .

- Crystallization-induced diastereomer resolution : Employ tartaric acid derivatives as resolving agents .

Advanced: How to resolve discrepancies in target engagement data across cell lines?

Answer:

- CRISPR-Cas9 knockout models : Validate target specificity by deleting putative receptors (e.g., GPCRs) .

- Phosphoproteomics : Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to map downstream signaling .

- Tissue-specific assays : Compare activity in primary vs. immortalized cells to identify microenvironmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.